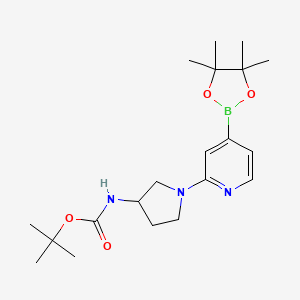![molecular formula C14H10N2O6 B15287971 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid is a compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its azo linkage, which is a functional group consisting of two nitrogen atoms connected by a double bond (N=N), and its carboxylic acid and hydroxyl groups, which contribute to its reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid involves its interaction with biological molecules through its functional groups. The azo linkage can undergo reduction in the presence of certain enzymes, leading to the release of active metabolites. These metabolites can then interact with molecular targets, such as enzymes or receptors, to exert their effects. The carboxylic acid and hydroxyl groups also play a role in the compound’s solubility and reactivity, facilitating its interaction with biological systems .
Comparación Con Compuestos Similares
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid can be compared with other azo compounds, such as:
5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]nicotinic acid: Similar in structure but with a nicotinic acid moiety, used as a colon-targeted prodrug.
Olsalazine: Another azo compound used in the treatment of inflammatory bowel disease.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10N2O6 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,17-18H,(H,19,20)(H,21,22) |
Clave InChI |
WWTUQHXVNBGBLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)


![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)


![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
